Piperidin-2-ylmethyl dimethylcarbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
piperidin-2-ylmethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H18N2O2/c1-11(2)9(12)13-7-8-5-3-4-6-10-8/h8,10H,3-7H2,1-2H3 |
InChI Key |
GFXDYFPFDQSAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OCC1CCCCN1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Piperidin 2 Ylmethyl Dimethylcarbamate
Advanced Synthetic Routes to Piperidin-2-ylmethyl Dimethylcarbamate (B8479999) and its Stereoisomers
The synthesis of Piperidin-2-ylmethyl dimethylcarbamate, particularly in its stereochemically pure forms, can be approached through several advanced synthetic strategies. These methods focus on achieving high levels of stereocontrol, catalytic efficiency, and scalability.
Enantioselective and Diastereoselective Synthesis
The creation of the chiral center at the C2 position of the piperidine (B6355638) ring is a critical aspect of synthesizing enantiomerically pure this compound. Several established methodologies for the asymmetric synthesis of 2-substituted piperidines can be adapted for this purpose.
One prominent approach involves the diastereoselective reduction of a chiral β-enamino ester precursor . This strategy has been successfully employed for the synthesis of related compounds like chiral methyl 2-piperidin-2-ylpropanoates. clockss.orgresearchgate.net A similar strategy could be envisioned for this compound, starting from a suitable pyridine-derived precursor. The use of a chiral auxiliary attached to the piperidine nitrogen can guide the stereochemical outcome of a reduction step, leading to the desired enantiomer.
Another powerful technique is catalytic asymmetric hydrogenation of a corresponding pyridine (B92270) or tetrahydropyridine (B1245486) precursor. nih.govtmc.edu The development of chiral rhodium and iridium catalysts has enabled the highly enantioselective reduction of N-heteroaromatic compounds. For the synthesis of this compound, a precursor such as 2-(dimethylcarbamoyloxymethyl)pyridine could be subjected to asymmetric hydrogenation to yield the desired enantiomerically enriched product.
Furthermore, asymmetric Heck reactions catalyzed by palladium complexes with chiral ligands offer a versatile route to enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. tmc.edu This methodology could potentially be adapted to construct the chiral center at the 2-position.
| Method | Description | Potential Application for this compound |
| Diastereoselective Reduction | Reduction of a chiral β-enamino ester or a related precursor containing a chiral auxiliary to induce stereoselectivity. | Synthesis of a chiral precursor followed by diastereoselective reduction of the piperidine ring. |
| Catalytic Asymmetric Hydrogenation | Use of chiral transition metal catalysts (e.g., Rh, Ir) to hydrogenate a pyridine or tetrahydropyridine precursor enantioselectively. | Asymmetric hydrogenation of 2-(dimethylcarbamoyloxymethyl)pyridine or a related unsaturated precursor. |
| Asymmetric Heck Reaction | Palladium-catalyzed cross-coupling of a suitable precursor with a vinyl or aryl halide using a chiral ligand to create the stereocenter. | A multi-step synthesis involving an asymmetric Heck reaction to install the chiral center, followed by further transformations. |
Development of Novel Catalytic Systems for Efficient Synthesis
The efficiency of synthesizing piperidine derivatives has been significantly enhanced through the development of novel catalytic systems. ajchem-a.com These systems often rely on transition metals such as palladium, rhodium, and copper to facilitate key bond-forming reactions. ajchem-a.commdpi.com
Metal triflate-catalyzed reactions have emerged as a powerful tool for the diastereoselective nucleophilic substitution of 2-alkoxy or 2-acyloxypiperidines. nih.govresearchgate.net For instance, a precursor like N-protected 2-methoxypiperidine (B3191330) could undergo a scandium triflate-catalyzed reaction with a suitable nucleophile to introduce the dimethylcarbamoyloxymethyl side chain. The choice of protecting group and reaction conditions would be crucial in controlling the stereoselectivity of this transformation.
Rhodium-catalyzed carbometalation of dihydropyridines presents another innovative approach to access 3-substituted piperidines with high enantioselectivity. tmc.edu While this method has been demonstrated for 3-substitution, modifications of the substrate and catalyst could potentially be explored for functionalization at the 2-position.
The use of heterogeneous catalysts is also gaining traction due to their ease of separation and recyclability, which is particularly advantageous for large-scale synthesis. nih.gov For example, a ruthenium heterogeneous catalyst has been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines. nih.gov Such a catalyst could be employed in the reduction of a suitably substituted pyridine precursor to this compound.
| Catalytic System | Reaction Type | Potential Advantage for Synthesis |
| Metal Triflates (e.g., Sc(OTf)₃) | Nucleophilic Substitution | High diastereoselectivity in the functionalization of the C2 position. |
| Rhodium Catalysts | Asymmetric Carbometalation/Hydrogenation | High enantioselectivity and functional group tolerance. |
| Palladium Catalysts | Asymmetric Heck Reaction/Cross-Coupling | Versatility in forming C-C bonds with stereocontrol. |
| Heterogeneous Catalysts (e.g., Ru on support) | Hydrogenation | Ease of catalyst recovery and reuse, suitable for scalable synthesis. |
Optimization of Reaction Parameters for Scalability and Yield
The transition from laboratory-scale synthesis to large-scale production necessitates careful optimization of reaction parameters to ensure high yield, purity, and cost-effectiveness. researchgate.net For the synthesis of this compound, key parameters to consider would include solvent, temperature, pressure, and catalyst loading.
For instance, in a catalytic hydrogenation step, the choice of solvent can significantly influence the reaction rate and selectivity. The hydrogen pressure and reaction temperature are also critical variables that need to be fine-tuned to achieve complete conversion while minimizing side reactions. Catalyst loading is another important factor; minimizing the amount of expensive transition metal catalyst is crucial for economic viability.
A hypothetical optimization for a key synthetic step, such as the reductive amination of a precursor aldehyde to form the piperidine ring, might involve screening different reducing agents (e.g., NaBH(OAc)₃, H₂/catalyst), solvents (e.g., methanol, dichloromethane), and pH conditions to maximize the yield of the desired piperidine. researchgate.net
| Parameter | Influence on the Reaction | Considerations for Optimization |
| Solvent | Affects solubility of reactants, reaction rate, and sometimes stereoselectivity. | Screen a range of solvents with varying polarities and coordinating abilities. |
| Temperature | Influences reaction rate and can affect selectivity and stability of reactants and products. | Optimize to achieve a reasonable reaction time without promoting decomposition or side reactions. |
| Pressure (for gas-phase reactants) | Affects the concentration of gaseous reactants (e.g., H₂) and can influence reaction rates in hydrogenation. | Optimize for efficient reaction while considering safety and equipment limitations. |
| Catalyst Loading | Impacts reaction rate and cost. | Minimize to the lowest effective concentration to reduce costs without significantly compromising reaction time. |
| pH | Crucial for reactions involving acid or base catalysis or intermediates sensitive to pH. | Control and optimize to maximize yield and minimize side product formation. |
Derivatization Strategies for Structural Elucidation and Activity Modulation
Derivatization of this compound can be a powerful strategy for elucidating its structure-activity relationships and for exploring its chemical space to modulate its biological or chemical properties. mdpi.com
Modifications of the Piperidine Ring and Substituents
The piperidine ring offers several sites for chemical modification. researchgate.net The secondary amine of the piperidine ring is a prime target for derivatization. N-alkylation or N-acylation can be readily achieved using a variety of alkyl halides or acylating agents, respectively. These modifications can significantly alter the compound's polarity, basicity, and steric profile.
Furthermore, the carbon atoms of the piperidine ring can be functionalized. For instance, diastereoselective lithiation of an N-Boc protected piperidine followed by trapping with an electrophile can introduce substituents at specific positions. nih.govwhiterose.ac.uk This allows for the synthesis of a diverse library of analogs with substituents at various points on the piperidine ring.
| Modification Type | Reagents and Conditions | Potential Outcome |
| N-Alkylation | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. | Introduction of various alkyl groups on the piperidine nitrogen. |
| N-Acylation | Acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) with a base. | Formation of N-amides, altering the basicity and hydrogen bonding capacity. |
| C-H Functionalization | Directed lithiation (e.g., with s-BuLi/TMEDA) followed by quenching with an electrophile (e.g., CO₂, aldehydes). | Introduction of substituents at specific positions on the piperidine ring. |
Chemical Space Exploration through Dimethylcarbamate Moiety Alterations
The dimethylcarbamate moiety also presents opportunities for chemical modification to explore the surrounding chemical space. Hydrolysis of the carbamate (B1207046) under acidic or basic conditions would yield the corresponding primary alcohol, piperidin-2-ylmethanol. This alcohol serves as a versatile intermediate for further derivatization.
The resulting alcohol can be re-esterified with a variety of carboxylic acids to produce a range of esters, or it can be converted into ethers using Williamson ether synthesis. Alternatively, the alcohol can be reacted with different isocyanates or carbamoyl (B1232498) chlorides to generate a library of diverse carbamate analogs . These modifications allow for a systematic investigation of the influence of the side chain's electronic and steric properties.
| Modification | Synthetic Approach | Resulting Functional Group |
| Hydrolysis | Acid or base-catalyzed hydrolysis. | Alcohol (-CH₂OH) |
| Esterification | Reaction of the alcohol with carboxylic acids or their derivatives. | Ester (-CH₂OC(O)R) |
| Etherification | Reaction of the alcohol with alkyl halides in the presence of a base. | Ether (-CH₂OR) |
| Carbamate Analogs | Reaction of the alcohol with isocyanates or carbamoyl chlorides. | Carbamate (-CH₂OC(O)NR'R'') |
Regioselective Functionalization and Protecting Group Strategies
The regioselective functionalization of the piperidine ring in "this compound" is a nuanced process governed by the inherent reactivity of the heterocyclic system and the strategic use of protecting groups. The piperidine moiety, a prevalent scaffold in numerous pharmaceuticals, offers multiple sites for substitution, primarily at the nitrogen atom and the carbon atoms of the ring. The presence of the 2-ylmethyl dimethylcarbamate substituent introduces steric and electronic factors that influence the outcome of chemical transformations.
A critical aspect of manipulating the piperidine ring is the management of the secondary amine. The nitrogen atom's lone pair of electrons makes it a nucleophilic and basic center, which typically directs initial reactions, such as alkylation or acylation, to the nitrogen itself. To achieve selective functionalization at the carbon skeleton (C2, C3, C4, etc.), the nitrogen atom must first be protected. The choice of the protecting group is paramount as it not only masks the reactivity of the nitrogen but also directs the position of subsequent functionalization.
Common N-protecting groups for piperidines include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as sulfonyl groups like p-toluenesulfonyl (Ts). These groups modulate the electronic properties and steric environment of the piperidine ring, thereby enabling regioselective C-H functionalization or the introduction of substituents at specific positions.
Protecting Group Strategies for Regiocontrol
The selection of an appropriate N-protecting group can steer functionalization to a desired position on the piperidine ring. For instance, the bulky tert-butyloxycarbonyl (Boc) group often directs functionalization to the C2 or C6 positions (α to the nitrogen) through lithiation followed by reaction with an electrophile. The electronic nature of the protecting group also plays a significant role. Electron-withdrawing groups can deactivate the ring towards certain reactions or alter the preferred site of attack.
In the context of "this compound," the initial step for any ring functionalization would involve the protection of the piperidine nitrogen. The choice of protecting group would then dictate the subsequent regioselective modifications.
Alpha (α) Functionalization
Functionalization at the C2 and C6 positions, which are alpha to the nitrogen, is a common strategy. For a protected "this compound," α-functionalization can be achieved through various methods, including deprotonation-alkylation sequences. The existing substituent at C2 would sterically hinder reactions at this position, making C6 the more likely site for functionalization.
| Protecting Group | Reagents | Position of Functionalization | Product Type | Reference |
| Boc | 1. s-BuLi, TMEDA 2. Electrophile (E+) | C6 | 6-substituted piperidine | N/A |
| Cbz | 1. LDA 2. Alkyl halide | C2/C6 | α-alkylated piperidine | N/A |
This table presents plausible functionalization strategies based on general piperidine chemistry, as direct examples for "this compound" are not available in the cited literature.
Beta (β) and Gamma (γ) Functionalization
Achieving functionalization at the C3/C5 (β) and C4 (γ) positions often requires more complex strategies. These can include ring-opening and closing sequences, or the use of directing groups that can orchestrate reactions at these more remote sites. Photocatalytic methods have also emerged as powerful tools for the β-functionalization of N-heterocycles. nih.govchemrxiv.org
Rhodium-catalyzed C-H insertion reactions have demonstrated the ability to control site selectivity based on the catalyst and the N-protecting group. For example, different rhodium catalysts can direct functionalization to either the C2 or C4 position of an N-protected piperidine. d-nb.info
| Protecting Group | Catalyst/Reagents | Position of Functionalization | Product Type | Reference |
| N-α-oxoarylacetyl | Rh2(S-2-Cl-5-BrTPCP)4 | C4 | 4-substituted piperidine | d-nb.info |
| Boc | Flavine-based photocatalyst, Base | C3 (β-elimination) | Tetrahydropyridine | nih.govchemrxiv.org |
This table illustrates advanced methods for functionalization at positions other than alpha, based on general principles that could be adapted for a protected "this compound".
Structure Activity Relationship Sar and Computational Studies of Piperidin 2 Ylmethyl Dimethylcarbamate
Molecular Docking and Dynamics Simulations for Binding Mode Prediction
Virtual Screening and Hit Identification
Currently, there are no published studies detailing the use of virtual screening techniques that have specifically identified Piperidin-2-ylmethyl dimethylcarbamate (B8479999) as a "hit" for a particular biological target. The process of virtual screening typically involves the following steps:
Target Selection and Preparation: A biologically relevant target, often a protein implicated in a disease, is chosen. Its three-dimensional structure is obtained, frequently from crystallographic data, and prepared for docking.
Compound Library Preparation: A large database of chemical compounds is prepared for screening. This would be the stage where Piperidin-2-ylmethyl dimethylcarbamate would be included.
Molecular Docking: Computational algorithms are used to predict the binding orientation and affinity of each compound in the library to the target protein.
Hit Selection: Compounds are ranked based on their predicted binding affinity and other physicochemical properties. Those with the most promising scores are selected as "hits" for further investigation.
Without specific studies, one can only hypothesize about the potential targets for which this compound might show affinity. Its structural features, including the piperidine (B6355638) ring and the dimethylcarbamate group, could potentially interact with a variety of enzymes or receptors.
Table 1: Hypothetical Virtual Screening Parameters for this compound
| Parameter | Description |
| Target Protein | To be determined based on therapeutic area of interest. |
| Screening Library | A diverse chemical library containing this compound. |
| Docking Software | Examples include AutoDock, Glide, or GOLD. |
| Scoring Function | A function to estimate the binding affinity (e.g., free energy of binding). |
| Filtering Criteria | Lipinski's rule of five, ADMET properties. |
Molecular Dynamics Simulations to Understand Binding Kinetics and Stability
Similarly, the scientific literature lacks reports on molecular dynamics simulations performed on this compound. Such simulations would provide critical insights into the dynamic nature of its interaction with a potential biological target. Key aspects that could be investigated include:
Binding Stability: Assessing the stability of the compound within the binding site of the target over a simulated time period. This is often measured by the root-mean-square deviation (RMSD) of the ligand's atomic positions.
Interaction Analysis: Identifying the specific amino acid residues of the target protein that form stable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the compound.
Binding Free Energy Calculations: More rigorous computational methods like MM/PBSA or MM/GBSA could be employed to calculate the binding free energy, providing a more accurate estimation of binding affinity.
Conformational Changes: Observing any conformational changes in the target protein upon binding of the compound.
Table 2: Potential Molecular Dynamics Simulation Setup for this compound
| Parameter | Description |
| System Setup | Complex of the target protein and this compound in a solvent box. |
| Force Field | A set of parameters to describe the potential energy of the system (e.g., AMBER, CHARMM, GROMOS). |
| Simulation Time | Typically in the nanosecond to microsecond range. |
| Analysis Metrics | RMSD, root-mean-square fluctuation (RMSF), hydrogen bond analysis, binding free energy. |
Advanced Analytical and Spectroscopic Methodologies in Piperidin 2 Ylmethyl Dimethylcarbamate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Fragment Mapping
NMR spectroscopy is a cornerstone technique in fragment-based drug discovery (FBDD), offering robust methods for screening and characterizing weak-binding fragments. nih.govacs.org For a compound such as Piperidin-2-ylmethyl dimethylcarbamate (B8479999), which can act as a molecular fragment, NMR provides detailed information about its binding epitope and its effect on the target protein.
Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP)
Saturation Transfer Difference (STD) NMR is a powerful ligand-observed experiment used to identify binders and map their binding epitopes. The experiment works by selectively saturating a broad region of the protein's proton spectrum. This saturation is transferred via spin diffusion to protons of a ligand that is in close contact with the protein. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals from the bound ligand remain, revealing which parts of the molecule are crucial for the interaction.
In a hypothetical study of Piperidin-2-ylmethyl dimethylcarbamate binding to a target protein, STD NMR could reveal the proximity of specific protons to the protein surface. For instance, stronger STD signals might be observed for the piperidine (B6355638) ring protons compared to the dimethylcarbamate group, suggesting the piperidine moiety is more deeply buried in the binding pocket. This group epitope mapping is essential for understanding the key molecular recognition elements. nih.gov
Chemical Shift Perturbation (CSP) , also known as complex-induced chemical shifts, is a protein-observed technique. It involves monitoring the chemical shifts of a protein's backbone amide protons (typically using 1H-¹⁵N HSQC spectra) upon titration with a ligand. researchgate.net Perturbations in the chemical shifts of specific amino acid residues indicate that they are in or near the binding site. This method not only confirms binding but also maps the interaction site on the protein's surface. For a small fragment like this compound, CSP can precisely identify the amino acids involved in the binding event, guiding further optimization of the fragment into a more potent lead compound.
Table 1: Hypothetical STD NMR and CSP Data for this compound Binding
| Technique | Observation | Implication |
| STD NMR | ||
| Relative STD Effect (%) | ||
| Piperidine H2, H6 | 85-100% | Protons are in very close proximity to the protein surface; key binding epitope. |
| Piperidine H3, H4, H5 | 50-70% | Protons are involved in the interaction but are more solvent-exposed. |
| Methylene (CH₂) | 75-90% | The linker region makes significant contact with the protein. |
| Dimethylcarbamate (CH₃) | 10-20% | This moiety is likely solvent-exposed and not critical for binding. |
| CSP | ||
| Residues with Significant Perturbation (>0.1 ppm) | ||
| Tyr88, Phe102, Val121, Leu123 | These residues form the binding pocket for the piperidine fragment. | |
| Gly101, Ser122 | These residues are adjacent to the binding site and experience environmental changes upon ligand binding. |
Fragment-Based Ligand Discovery via NMR Screening
Fragment-Based Ligand Discovery (FBDD) is a well-established strategy in drug discovery where small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. biophysics-reports.org NMR is a primary screening technology for FBDD due to its sensitivity in detecting these weak interactions, which are typically in the high micromolar to millimolar range. nih.gov
A compound like this compound is an ideal candidate for an FBDD screening library due to its low molecular weight and synthetic tractability. In a typical NMR screening campaign, a library of such fragments would be screened against a target protein. Ligand-observed methods like STD NMR or Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are often used for primary screening to identify hits. acs.org Hits are then validated and characterized using protein-observed techniques like CSP to confirm the binding site. Once fragments that bind to different sites on the protein are identified, they can be optimized or linked together to create a higher-affinity lead compound. nih.gov
Mass Spectrometry (MS) Techniques for Interaction Profiling
Mass spectrometry has become an indispensable tool for studying protein-ligand interactions, offering high sensitivity and speed. nih.gov For a compound like this compound, MS techniques can provide information on binding stoichiometry, affinity, and ligand-induced conformational changes in the target protein.
Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Changes
Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique that monitors the exchange of backbone amide hydrogens with deuterium from a solvent. biophysics-reports.org The rate of exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons. By comparing the deuterium uptake of a protein in its free (apo) state versus its ligand-bound (holo) state, regions of the protein that undergo conformational changes upon ligand binding can be identified. nih.govthermofisher.com
When this compound binds to its target, it may stabilize a particular conformation. This stabilization would be observed as a reduction in deuterium uptake in the peptides corresponding to the binding site and any allosterically affected regions. nih.gov This information is complementary to NMR and X-ray crystallography, providing a dynamic view of the protein's solution-state structure and how it is influenced by ligand binding. biophysics-reports.org
Table 2: Representative HDX-MS Data for a Target Protein upon Binding to a Piperidine-based Ligand
| Peptide Sequence (Residues) | Change in Deuterium Uptake (%) | Interpretation |
| GYLFTSE (85-91) | -25% | Significant protection. This peptide is part of the direct binding site. |
| VNALIVL (118-124) | -31% | Strongest protection. This peptide forms the core of the hydrophobic binding pocket. |
| KGSPL (155-159) | -8% | Minor protection. This region is adjacent to the binding site. |
| WQEMF (210-214) | -15% | Moderate protection. Indicates an allosteric conformational change distant from the binding site. |
| DTYRVT (250-255) | 0% | No change. This region is unaffected by ligand binding. |
Native Mass Spectrometry for Non-Covalent Complex Analysis
Native Mass Spectrometry utilizes gentle ionization techniques, such as nano-electrospray ionization (nano-ESI), to transfer intact, non-covalent protein-ligand complexes from solution into the gas phase for MS analysis. newomics.comnih.gov This allows for the direct observation of the complex and the determination of its stoichiometry. By measuring the relative intensities of the free protein and the bound complex, it is also possible to determine the binding affinity (KD). researchgate.net
This technique is particularly valuable for screening fragment libraries and for studying complex systems that are difficult to analyze by other methods. nih.gov For this compound, native MS could rapidly confirm a 1:1 binding stoichiometry with its target protein and provide a quantitative measure of its binding strength. The high throughput nature of modern native MS platforms makes it a valuable tool in the drug discovery pipeline. nih.gov
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Determination of Complexes
The ultimate goal of many structural biology studies is to obtain a high-resolution, three-dimensional structure of the ligand-target complex. This atomic-level information is invaluable for structure-based drug design, allowing for the rational optimization of a fragment hit into a potent drug candidate.
X-ray Crystallography is the traditional gold standard for determining the atomic structure of protein-ligand complexes. The technique requires the formation of a well-ordered crystal of the complex, which can then be diffracted with X-rays to generate an electron density map from which the atomic coordinates can be derived. A crystal structure of a protein in complex with a ligand like this compound would reveal the precise binding mode, orientation, and the specific hydrogen bonds, and hydrophobic interactions that stabilize the complex. Several structures of protein-piperidine ligand complexes have been solved, providing detailed insights into molecular recognition. nih.gov
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for high-resolution structure determination, particularly for large protein complexes or those that are resistant to crystallization. The sample is rapidly frozen in a thin layer of vitreous ice, and images are collected with an electron microscope. Computational averaging of thousands of individual particle images allows for the reconstruction of a high-resolution 3D map. While more commonly used for larger systems, advances in cryo-EM are making it increasingly applicable to smaller proteins and their complexes with small-molecule ligands. For a target protein that is difficult to crystallize, cryo-EM could provide the crucial structural information of its complex with this compound.
Table 3: Example of Structural Data from X-ray Crystallography for a Piperidine Ligand Complex
| Parameter | Value |
| PDB ID | XXXX |
| Resolution | 1.8 Å |
| Space Group | P2₁2₁2₁ |
| Ligand | Piperidine Derivative |
| Key Interacting Residues | |
| Hydrogen Bonds | Tyr88 (OH), Ser122 (O) |
| Hydrophobic Interactions | Phe102, Val121, Leu123, Ala156 |
| Pi-Stacking | Phe102 |
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization
The comprehensive characterization of the binding thermodynamics between a ligand, such as this compound, and its biological target is crucial for understanding the molecular interactions that drive recognition and affinity. While specific experimental data for this compound using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are not available in the current body of scientific literature, this section details the principles of these advanced methodologies and illustrates the nature of the data they would provide in such research.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free biophysical techniques that serve complementary roles in elucidating the energetics of molecular interactions. nih.gov SPR provides real-time data on the kinetics of binding, including association and dissociation rates, from which the equilibrium dissociation constant (KD) can be derived. nih.govresearchgate.netnih.gov In contrast, ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile, including the binding constant (Ka, the inverse of KD), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.govnih.gov
Surface Plasmon Resonance (SPR)
SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip. nih.gov In a typical experiment to study this compound, its putative biological target (e.g., an enzyme like acetylcholinesterase, a common target for carbamate (B1207046) compounds) would be immobilized on the sensor chip surface. nih.govresearchgate.net A solution containing this compound would then be flowed over this surface.
The binding of the compound to the immobilized target protein causes an increase in mass on the sensor surface, which in turn alters the refractive index and is detected as a change in the SPR signal (measured in response units, RU). The rate at which the signal increases during the injection of the compound provides the association rate constant (ka). Subsequently, when a buffer solution replaces the compound solution, the dissociation of the compound from the target is monitored, yielding the dissociation rate constant (kd).
The ratio of these rate constants (kd/ka) determines the equilibrium dissociation constant (KD), a measure of binding affinity. A lower KD value signifies a stronger binding interaction. These kinetic parameters are invaluable for understanding not only the strength of the interaction but also the residence time of the compound on its target.
Table 1: Illustrative SPR Kinetic and Affinity Data for this compound Binding
This table presents hypothetical data to demonstrate the typical output of an SPR experiment. The values are not based on experimental results.
| Parameter | Symbol | Hypothetical Value | Unit |
| Association Rate Constant | ka | 1.5 x 105 | M-1s-1 |
| Dissociation Rate Constant | kd | 3.0 x 10-3 | s-1 |
| Equilibrium Dissociation Constant | KD | 20 | nM |
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for directly measuring the thermodynamic parameters of a binding interaction. nih.gov This technique measures the heat released (exothermic) or absorbed (endothermic) when a ligand is titrated into a solution containing its binding partner. nih.gov
In a hypothetical ITC experiment, a solution of this compound would be placed in the injection syringe, and a solution of its target protein would be in the sample cell. As the compound is injected into the cell, any heat change resulting from the binding is detected by sensitive calorimeters. The resulting data is a plot of heat change per injection versus the molar ratio of the ligand to the protein.
Fitting this binding isotherm yields the key thermodynamic parameters:
Binding Affinity (Ka): The association constant, which is the reciprocal of the dissociation constant (KD).
Stoichiometry (n): The number of ligand molecules that bind to one molecule of the target protein.
Enthalpy Change (ΔH): The measure of the change in heat upon binding. A negative ΔH indicates an exothermic reaction, often driven by the formation of favorable interactions like hydrogen bonds and van der Waals forces. A positive ΔH signifies an endothermic reaction.
Entropy Change (ΔS): Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa), entropy reflects the change in the system's disorder upon binding. A positive ΔS is favorable and often driven by the release of ordered water molecules from the binding interface (the hydrophobic effect).
Together, ΔH and ΔS reveal the driving forces behind the binding event. For instance, a binding interaction might be primarily enthalpy-driven, primarily entropy-driven, or a combination of both. This information is critical for structure-activity relationship (SAR) studies and for guiding the rational design of more potent and specific molecules.
Table 2: Illustrative Thermodynamic Profile of this compound Binding from ITC
This table presents hypothetical data to demonstrate the typical output of an ITC experiment. The values are not based on experimental results.
| Parameter | Symbol | Hypothetical Value | Unit |
| Stoichiometry | n | 1.1 | - |
| Association Constant | Ka | 5.0 x 107 | M-1 |
| Dissociation Constant | KD | 20 | nM |
| Enthalpy Change | ΔH | -25.5 | kJ/mol |
| Entropy Change | ΔS | 58.7 | J/mol·K |
| Gibbs Free Energy Change | ΔG | -43.0 | kJ/mol |
Cheminformatics and Data Science Applications in Piperidin 2 Ylmethyl Dimethylcarbamate Research
Development of Predictive Models for Biological Activity and ADMET Properties
Predictive modeling is a fundamental aspect of modern cheminformatics, enabling the in silico estimation of a compound's biological effects and pharmacokinetic profile. For Piperidin-2-ylmethyl dimethylcarbamate (B8479999), various computational models can be employed to forecast its potential as a therapeutic agent.
Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this domain. These models correlate the structural or physicochemical properties of a series of compounds with their biological activity. For piperidine (B6355638) derivatives, QSAR models have been successfully developed to predict toxicological endpoints. elixir-europe.orgebi.ac.uk By calculating a range of molecular descriptors for Piperidin-2-ylmethyl dimethylcarbamate, such as topological indices, electronic properties, and steric parameters, it is possible to input this data into established QSAR models for piperidine-containing compounds to predict its activity against various biological targets. For instance, a hypothetical QSAR model for a specific receptor could predict the binding affinity of this compound based on its molecular characteristics.
Similarly, ADMET prediction is crucial for evaluating the drug-likeness of a compound. In silico ADMET models can forecast properties such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities. nih.govebi.ac.uknih.gov These predictions are often based on machine learning algorithms trained on large datasets of experimentally determined ADMET properties. For this compound, a predicted ADMET profile can be generated using various online tools and computational software, providing early insights into its potential pharmacokinetic behavior and safety profile.
A summary of hypothetically predicted ADMET properties for this compound is presented in the table below.
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | Moderate | May have reasonable intestinal permeability. |
| Distribution | ||
| Blood-Brain Barrier | Low | Unlikely to cross into the central nervous system. |
| Plasma Protein Binding | Moderate | A portion of the compound may be bound to plasma proteins. |
| Metabolism | ||
| CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions. |
| CYP3A4 Substrate | Likely | May be metabolized by a common drug-metabolizing enzyme. |
| Excretion | ||
| Renal Clearance | Moderate | May be excreted through the kidneys. |
| Toxicity | ||
| hERG Inhibition | Low Risk | Unlikely to cause cardiac toxicity. |
| Mutagenicity (AMES) | Low Risk | Unlikely to be mutagenic. |
Machine Learning Approaches for Chemical Space Navigation and Virtual Compound Libraries
Machine learning has revolutionized the exploration of chemical space, which encompasses all theoretically possible molecules. For this compound, machine learning models can be utilized to navigate its local chemical space and design novel analogs with potentially improved properties.
Generative models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be trained on large libraries of known molecules to learn the underlying rules of chemical structure and bonding. By fine-tuning these models on a dataset of piperidine-containing compounds, it is possible to generate a virtual library of novel molecules that are structurally related to this compound. These generated molecules can then be screened in silico for desired properties, such as enhanced biological activity or an improved ADMET profile.
Transfer learning is another powerful machine learning technique where a model trained on a large, general dataset is fine-tuned on a smaller, more specific dataset. This approach can be particularly useful when experimental data for a specific class of compounds is limited. A model pre-trained on a vast chemical database like ChEMBL could be fine-tuned with data on known piperidine derivatives to more accurately predict the properties of novel analogs of this compound.
The process of using machine learning for chemical space navigation can be summarized as follows:
Data Collection: A dataset of piperidine derivatives with known biological activities is compiled.
Model Training: A generative model is trained or fine-tuned on this dataset.
Virtual Library Generation: The trained model is used to generate a library of novel virtual compounds.
In Silico Screening: The virtual library is screened using predictive models for biological activity and ADMET properties.
Candidate Selection: Promising candidates are selected for further investigation and potential synthesis.
Data Mining and Network Analysis of Related Chemical Entities
Data mining and network analysis provide a framework for understanding the relationships between chemical compounds, biological targets, and disease indications. By analyzing large biomedical databases, it is possible to uncover hidden connections and generate new hypotheses.
For this compound, a data mining approach could involve searching chemical and biological databases for compounds with similar structural features. By identifying structurally related molecules with known biological activities, it may be possible to infer potential targets and therapeutic applications for this compound.
Chemical similarity networks can be constructed where nodes represent compounds and edges connect molecules that are structurally similar. By mapping the position of this compound within this network, its relationship to clusters of compounds with known pharmacological profiles can be visualized. This can provide valuable clues about its potential mechanism of action and biological effects.
An example of a simplified data mining workflow is presented below:
| Step | Description | Tools and Databases |
| 1. Seed Compound | This compound is defined as the starting point for the analysis. | Chemical structure representation (e.g., SMILES) |
| 2. Similarity Search | Databases are searched for compounds with a high degree of structural similarity to the seed compound. | PubChem, ChEMBL, SciFinder |
| 3. Data Extraction | Biological activity data, target information, and associated literature for the identified similar compounds are extracted. | ChEMBL, PubMed |
| 4. Network Construction | A network is built where compounds are nodes and their relationships (e.g., structural similarity, shared targets) are edges. | Cytoscape, Gephi |
| 5. Analysis and Hypothesis Generation | The network is analyzed to identify clusters of compounds and to hypothesize potential biological activities for the seed compound. | Statistical analysis, pathway analysis tools |
Through these cheminformatics and data science applications, a comprehensive in silico profile of this compound can be developed. This computational approach allows for the efficient prioritization of research efforts and resources, ultimately accelerating the discovery and development of new molecules with therapeutic potential.
Future Directions and Emerging Research Avenues for Piperidin 2 Ylmethyl Dimethylcarbamate
Exploration of Novel Therapeutic or Diagnostic Applications
The therapeutic landscape for piperidine (B6355638) derivatives is extensive, with applications in oncology, neuroscience, and infectious diseases. ontosight.aiencyclopedia.pubresearchgate.net This breadth of activity suggests that Piperidin-2-ylmethyl dimethylcarbamate (B8479999) could be investigated for a range of therapeutic and diagnostic purposes.
Future research could focus on its potential as a modulator of the central nervous system (CNS). Piperidine-containing compounds have been explored for their utility in managing neurological and psychiatric conditions. ontosight.ai Investigations into the activity of Piperidin-2-ylmethyl dimethylcarbamate at specific neuronal receptors, such as muscarinic or dopaminergic receptors, could reveal novel treatment avenues for a variety of CNS disorders. nih.govresearchgate.net
In the realm of oncology, numerous piperidine derivatives have been identified as having anti-cancer properties. researchgate.netnih.gov Future studies could assess the cytotoxic or anti-proliferative effects of this compound against various cancer cell lines. Elucidating its mechanism of action, whether through apoptosis induction, cell cycle arrest, or other pathways, will be a critical area of investigation. nih.gov
The potential for developing this compound as an antimicrobial or antiviral agent also warrants exploration. The piperidine nucleus is a common feature in molecules designed to combat infectious diseases. encyclopedia.pubmdpi.com Screening this compound against a panel of pathogenic bacteria and viruses could uncover previously unknown antimicrobial properties. mdpi.com
Beyond therapeutics, the development of radiolabeled analogs of this compound could open doors for its use in diagnostic imaging, particularly in positron emission tomography (PET) for visualizing specific biological targets within the body.
Table 1: Potential Therapeutic and Diagnostic Research Areas for this compound
| Research Area | Potential Application | Rationale based on Analogous Compounds |
| Neurology | Treatment of neurodegenerative diseases or psychiatric disorders. | Piperidine derivatives are known CNS modulators. ontosight.ai |
| Oncology | Development of novel anti-cancer agents. | Many piperidine scaffolds exhibit cytotoxic and anti-proliferative activities. researchgate.netnih.gov |
| Infectious Diseases | Use as an antibacterial or antiviral therapeutic. | The piperidine moiety is present in various antimicrobial compounds. encyclopedia.pubmdpi.com |
| Diagnostic Imaging | PET imaging agent for specific biological targets. | Radiolabeled analogs can be used for in vivo visualization. |
Integration with Advanced Biological Technologies (e.g., Organoid Models, Single-Cell Analysis)
The advent of sophisticated biological technologies offers unprecedented opportunities to study the effects of chemical compounds with high precision. Organoid models, which are three-dimensional cell cultures that mimic the structure and function of human organs, provide a more physiologically relevant system for drug screening compared to traditional two-dimensional cell cultures. nih.govresearchgate.net Future research on this compound would greatly benefit from the use of organoids to assess its efficacy and potential toxicity in a context that more closely resembles human tissues. nih.gov For instance, brain organoids could be used to study its effects on neuronal development and function, while tumor organoids could offer insights into its anti-cancer potential in a patient-specific manner. researchgate.net
Single-cell analysis is another powerful tool that can be integrated into the study of this compound. nih.govnih.gov This technology allows researchers to understand the heterogeneous responses of individual cells to a therapeutic agent. By applying single-cell RNA sequencing (scRNA-seq), it would be possible to identify the specific cell types that are most affected by the compound and to uncover the molecular pathways that are modulated. nih.gov This level of detail is crucial for understanding the compound's mechanism of action and for identifying potential biomarkers of response. nih.gov
Table 2: Application of Advanced Biological Technologies in the Study of this compound
| Technology | Application | Potential Insights |
| Organoid Models | Efficacy and toxicity testing in organ-specific contexts. | More accurate prediction of in vivo responses; patient-specific drug screening. nih.govresearchgate.net |
| Single-Cell Analysis | Elucidation of cellular and molecular mechanisms of action. | Identification of target cell populations; understanding of cellular heterogeneity in drug response. nih.govnih.gov |
Collaborative Interdisciplinary Research Initiatives in Chemical Biology
To fully realize the potential of this compound, collaborative efforts across multiple scientific disciplines will be essential. Chemical biologists, medicinal chemists, pharmacologists, and data scientists can bring their unique expertise to bear on the multifaceted challenges of drug discovery and development.
Medicinal chemists can focus on the synthesis of novel derivatives and analogs of this compound to optimize its biological activity and pharmacokinetic properties. nih.govresearchgate.net Through structure-activity relationship (SAR) studies, they can identify the key structural features responsible for its therapeutic effects. nih.gov
Pharmacologists will be instrumental in designing and conducting the biological evaluation of these compounds, from in vitro assays to in vivo animal models. researchgate.netnih.gov Their work will be crucial for determining the compound's efficacy, safety profile, and mechanism of action.
The integration of computational approaches, such as molecular modeling and bioinformatics, will be vital for predicting the compound's interactions with biological targets and for analyzing the large datasets generated from high-throughput screening and single-cell analysis. This interdisciplinary approach will accelerate the pace of discovery and increase the likelihood of translating basic research findings into clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
